3,5-Dinitro-2-[4-(4-nitrophenyl)piperazin-1-yl]benzoic acid
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Overview
Description
3,5-Dinitro-2-[4-(4-nitrophenyl)piperazin-1-yl]benzoic acid is a complex organic compound characterized by the presence of nitro groups and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-2-[4-(4-nitrophenyl)piperazin-1-yl]benzoic acid typically involves the nitration of benzoic acid derivatives. The process begins with the nitration of benzoic acid using nitric acid in the presence of concentrated sulfuric acid . The nitration can also start with 3-nitrobenzoic acid, leading to high yields . The reaction conditions include maintaining the temperature between 80-85°C and then heating up to 135°C for a couple of hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The process involves careful control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-2-[4-(4-nitrophenyl)piperazin-1-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Electrophilic reagents like halogens or sulfonic acids under acidic conditions.
Major Products
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3,5-Dinitro-2-[4-(4-nitrophenyl)piperazin-1-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dinitro-2-[4-(4-nitrophenyl)piperazin-1-yl]benzoic acid involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition occurs through mixed inhibition, where the compound interacts with both the enzyme and the enzyme-substrate complex .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylpiperazine derivatives: These compounds share a similar piperazine ring structure and have been studied for their biological activities.
3,5-Dinitrobenzoic acid: This compound shares the dinitrobenzoic acid core but lacks the piperazine ring, making it less complex.
Uniqueness
3,5-Dinitro-2-[4-(4-nitrophenyl)piperazin-1-yl]benzoic acid is unique due to the combination of nitro groups and the piperazine ring, which confer distinct chemical and biological properties. Its ability to act as a tyrosinase inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C17H15N5O8 |
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Molecular Weight |
417.3 g/mol |
IUPAC Name |
3,5-dinitro-2-[4-(4-nitrophenyl)piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H15N5O8/c23-17(24)14-9-13(21(27)28)10-15(22(29)30)16(14)19-7-5-18(6-8-19)11-1-3-12(4-2-11)20(25)26/h1-4,9-10H,5-8H2,(H,23,24) |
InChI Key |
IWGHILOSIHAGFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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